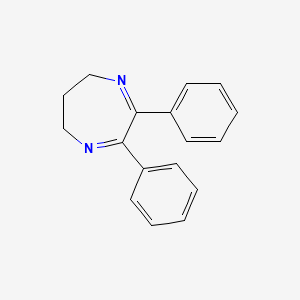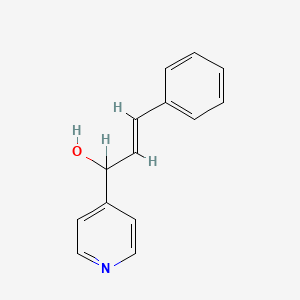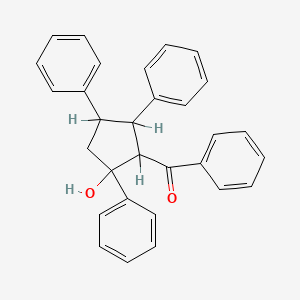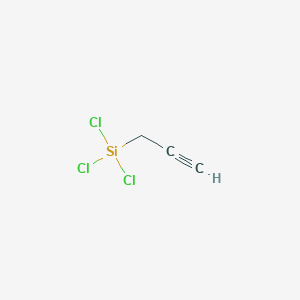
Propargyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyltrichlorosilane is an organosilicon compound with the chemical formula C3H3Cl3Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a propargyl group (HC≡C-CH2-) attached to a silicon atom, which is further bonded to three chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyltrichlorosilane can be synthesized through the reaction of propargyl chloride with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The general reaction is as follows:
HC≡C-CH2Cl+HSiCl3→HC≡C-CH2SiCl3+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The temperature and pressure conditions can vary depending on the specific catalyst and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to remove impurities and obtain a high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
Propargyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols, amines, and thiols, to form a wide range of organosilicon compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: this compound can be reduced to form propargylsilane derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Alcohols, amines, thiols
Electrophiles: Halogens, acids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound include:
Organosilicon Compounds: Resulting from substitution reactions
Alkenes and Alkynes: Formed through addition reactions
Silane Derivatives: Produced via reduction reactions
Aplicaciones Científicas De Investigación
Propargyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of silicon-based drugs and diagnostic agents.
Industry: Applied in the production of silicone polymers and resins, which have various industrial uses.
Mecanismo De Acción
The mechanism by which propargyltrichlorosilane exerts its effects involves the activation of the silicon atom through the electron-withdrawing effect of the chlorine atoms. This activation makes the silicon atom more susceptible to nucleophilic attack, facilitating the formation of new bonds. The propargyl group also plays a crucial role in the reactivity of the compound, allowing it to participate in a variety of addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propargylchloride: Similar in structure but lacks the silicon atom, making it less versatile in forming carbon-silicon bonds.
Trichlorosilane: Contains a silicon atom bonded to three chlorine atoms but lacks the propargyl group, limiting its reactivity in certain types of reactions.
Propargylsilane: Contains a silicon atom bonded to a propargyl group but with different substituents, affecting its reactivity and applications.
Uniqueness
Propargyltrichlorosilane is unique due to the combination of the propargyl group and the trichlorosilane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its ability to form carbon-silicon bonds and undergo various transformations sets it apart from other similar compounds.
Propiedades
Número CAS |
33415-29-1 |
|---|---|
Fórmula molecular |
C3H3Cl3Si |
Peso molecular |
173.50 g/mol |
Nombre IUPAC |
trichloro(prop-2-ynyl)silane |
InChI |
InChI=1S/C3H3Cl3Si/c1-2-3-7(4,5)6/h1H,3H2 |
Clave InChI |
GCGIEZRRYWQDIJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


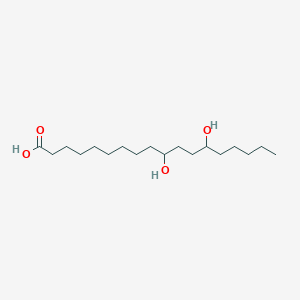
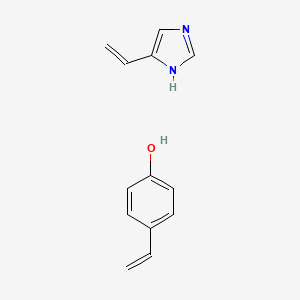
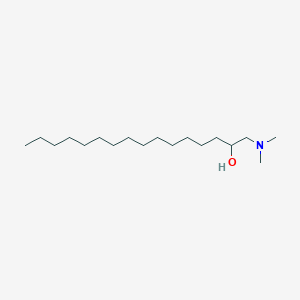

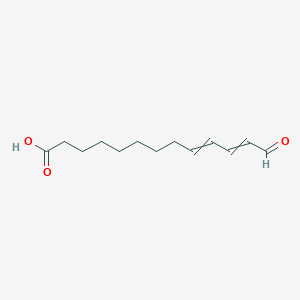
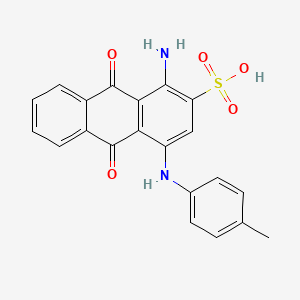
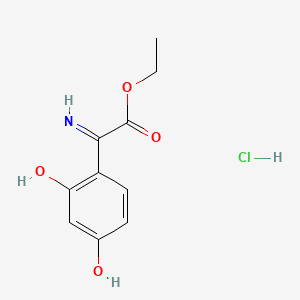
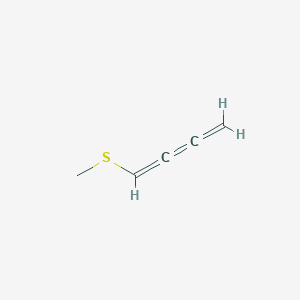

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
